1-(cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one
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Overview
Description
1-(Cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one is a complex organic compound that belongs to the class of piperidinones. This compound is characterized by its unique structure, which includes a cyclobutylmethyl group, a hydroxy group, and an indolylmethylamino group attached to a piperidinone ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and a carbonyl compound.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction using a cyclobutylmethyl halide and a suitable nucleophile.
Attachment of the Indolylmethylamino Group: The indolylmethylamino group can be attached through a condensation reaction between an indole derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form an alcohol.
Substitution: The indolylmethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-(Cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclobutylmethyl)-1H-indol-6-amine: This compound shares the cyclobutylmethyl and indole moieties but lacks the piperidinone ring and hydroxy group.
3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2(1H)-one: This compound contains a piperidinyl indole structure but differs in the substitution pattern and additional quinoline ring.
Uniqueness
1-(Cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-20(25,9-3-11-23(19)13-15-4-1-5-15)14-21-12-16-6-2-7-18-17(16)8-10-22-18/h2,6-8,10,15,21-22,25H,1,3-5,9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWWSNCPROXEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2=O)(CNCC3=C4C=CNC4=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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